molecular formula C8H8N2O4 B3319751 2-(4-Amino-2-nitrophenyl)acetic acid CAS No. 116435-81-5

2-(4-Amino-2-nitrophenyl)acetic acid

Cat. No.: B3319751
CAS No.: 116435-81-5
M. Wt: 196.16 g/mol
InChI Key: UBGCICBDSCTWSL-UHFFFAOYSA-N
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Description

2-(4-Amino-2-nitrophenyl)acetic acid is an organic compound that belongs to the class of nitrobenzenes. It consists of a benzene ring with an amino group at the 4-position and a nitro group at the 2-position, along with an acetic acid moiety.

Mechanism of Action

Target of Action

2-(4-Amino-2-nitrophenyl)acetic acid, also known as ANPAA, is a derivative of phenylacetic acid . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group It is known that nitrobenzenes, the class of organic compounds to which anpaa belongs, can interact with various biological targets .

Mode of Action

It is an important reagent for many organic reactions, especially for the formation of heterocycles . In organic synthesis, it can be used as a protecting group for primary alcohols . The alcohol is esterified with ANPAA, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride .

Biochemical Pathways

ANPAA is a precursor for many heterocycles . Complete reduction of ANPAA yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

It is known that anpaa is a precursor of quindoline . Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Action Environment

The action of ANPAA can be influenced by environmental factors. For instance, its solubility in water is 0.1417% at 20°C , which could affect its bioavailability and efficacy. It is soluble in hot water, ethanol, chloroform, ether, and benzene, and slightly soluble in water . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, safety precautions should be taken when handling ANPAA, as it is an irritant and can cause harm if it comes into contact with the skin or eyes .

Biochemical Analysis

Biochemical Properties

It is known that the compound can be used in organic synthesis, especially for the formation of heterocycles This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to be an important reagent for many organic reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by reduction and amination steps. One common method includes the nitration of phenylacetic acid to form 2-nitrophenylacetic acid, which is then reduced to 2-amino-2-nitrophenylacetic acid using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups provides versatility in synthetic chemistry and potential biological activities .

Properties

IUPAC Name

2-(4-amino-2-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGCICBDSCTWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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